![molecular formula C26H19N3O4 B2962154 (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226436-40-3](/img/structure/B2962154.png)

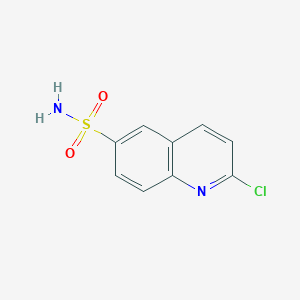

(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity . The 4-oxo-4H-pyrido[1,2-a]pyrimidine is a substructure of more than 850 known biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a variety of methods. One such method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves palladium-catalyzed C–H activation using oxygen as the terminal oxidant .Molecular Structure Analysis

The molecular structure of the compound is complex, with a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions . The druglikeness, ADMET properties, and predicted targets were investigated, and the observed results suggest that the compound may act as a carbonic anhydrase I inhibitor .Chemical Reactions Analysis

The compound has been involved in chemical reactions such as the Catalytic Photoredox C−H Arylation of 4‐Oxo‐4H‐pyrido[1,2‐a]pyrimidine . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones with a bridgehead nitrogen atom .科学的研究の応用

Synthesis and Structural Studies

- Chemical Synthesis and Diuretic Properties : Research has focused on the preparation of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to establish structure-biological activity relationships, comparing their diuretic properties with structurally similar compounds (Ukrainets et al., 2008).

- Anticoagulant Activity via Inhibition of Blood Coagulation Factors : The synthesis of compounds containing pyrimidinone moiety has been investigated for their potential in inhibiting blood coagulation factors Xa and XIa, revealing certain compounds with relatively high inhibitory activity (Potapov et al., 2021).

Biological Activities

- Analgesic Properties : Studies on the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have contributed to the search for new analgesics, showing that these compounds possess varying degrees of analgesic properties (Ukrainets et al., 2015).

- Antitubercular and Antimicrobial Activity : The synthesis of derivatives for subsequent microbiological investigation has been a focus, with some compounds showing antitubercular activity (Ukrainets et al., 2009). Moreover, novel compounds have been synthesized for potential antibacterial applications, indicating moderate activity against several bacterial strains (Balaji et al., 2013).

Pharmaceutical Development

- Antioxidants in Lubricating Grease : Research into the synthesis of quinolinone derivatives has explored their efficiency as antioxidants in lubricating greases, with compounds showing promising results in reducing oxidation (Hussein et al., 2016).

作用機序

Target of Action

The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key target for antiretroviral therapies .

Mode of Action

The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the replication of the HIV-1 virus .

Biochemical Pathways

The compound affects the HIV-1 life cycle by inhibiting the integrase enzyme . The HIV-1 life cycle includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus .

Pharmacokinetics

It has been shown that the compound has no significant cytotoxicity at a concentration of 100 μm . This suggests that the compound may have good bioavailability and could potentially be developed into a therapeutic agent .

Result of Action

The result of the compound’s action is the inhibition of the HIV-1 virus replication . This is achieved by preventing the integration of the viral genome into the host cell’s DNA, which is a crucial step in the HIV-1 life cycle .

生化学分析

Biochemical Properties

The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate has been shown to interact with various enzymes and proteins. For instance, it has been found to bind into the active site of PFV integrase (IN), an enzyme essential for HIV-1 replication . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Cellular Effects

In cellular studies, this compound has displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by inhibiting the activity of PFV integrase, thereby disrupting the life cycle of the HIV-1 virus .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of PFV integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion, thereby inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

It has been reported that the compound exhibits no significant cytotoxicity at a concentration of 100 μM .

特性

IUPAC Name |

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O4/c1-17-7-6-8-19(13-17)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)33-16-18-14-24(30)28-12-5-4-11-23(28)27-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXCEROMDGZSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)

![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-allyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962087.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)